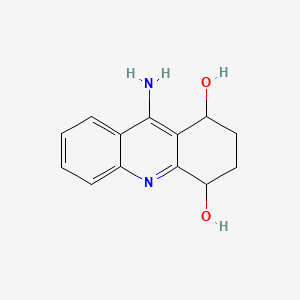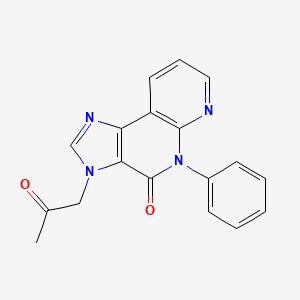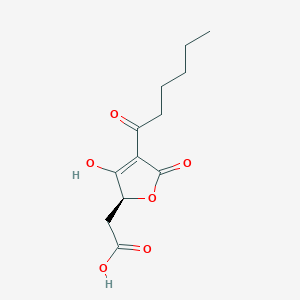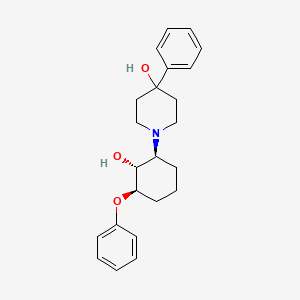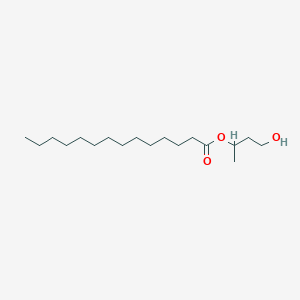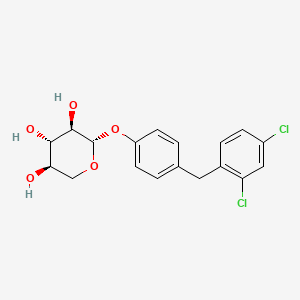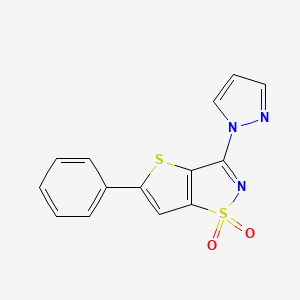
Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide is a heterocyclic compound that features a thieno[2,3-d]isothiazole core with a phenyl and pyrazolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[2,3-d]isothiazole derivative with a phenyl and pyrazolyl group in the presence of oxidizing agents to introduce the dioxide functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxide derivatives, while substitution reactions can introduce different functional groups to the core structure.
Scientific Research Applications
Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a similar thiazole ring structure.
Pyrazoles: Compounds containing a pyrazole ring.
Isothiazoles: Compounds with an isothiazole core.
Uniqueness
Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide is unique due to its specific combination of functional groups and the presence of the dioxide functionality. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
113387-71-6 |
|---|---|
Molecular Formula |
C14H9N3O2S2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-phenyl-3-pyrazol-1-ylthieno[2,3-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C14H9N3O2S2/c18-21(19)12-9-11(10-5-2-1-3-6-10)20-13(12)14(16-21)17-8-4-7-15-17/h1-9H |
InChI Key |
CQEZQMFCTWBKHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=NS3(=O)=O)N4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


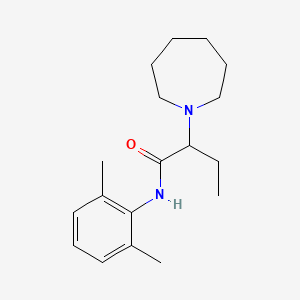
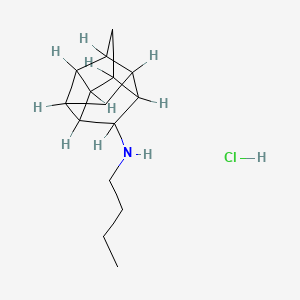
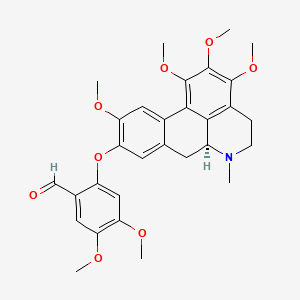
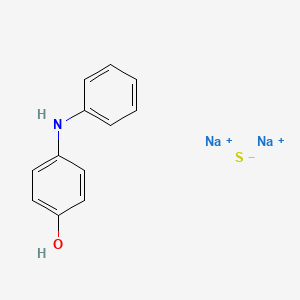
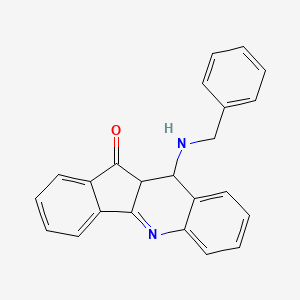
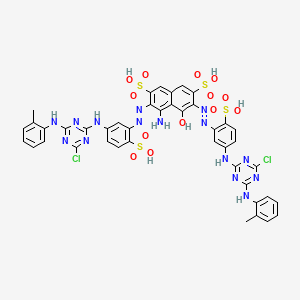
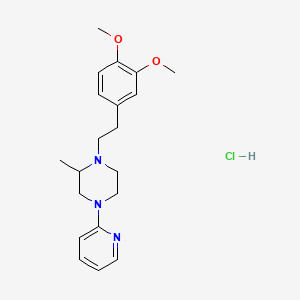
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
